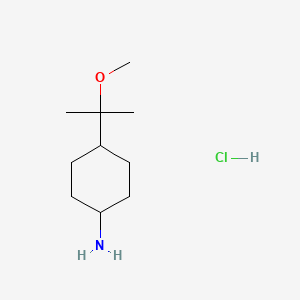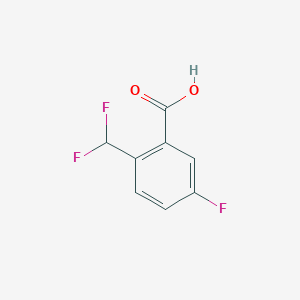
2-(二氟甲基)-5-氟苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-5-fluorobenzoic acid is an organofluorine compound that features both difluoromethyl and fluorine substituents on a benzoic acid core. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity.
科学研究应用
2-(Difluoromethyl)-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic hydroxyl or thiol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluorobenzoic acid typically involves the introduction of difluoromethyl and fluorine groups onto a benzoic acid precursor. One common method is the difluoromethylation of a fluorobenzoic acid derivative. This can be achieved through various routes, including:
Electrophilic Difluoromethylation: Using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base.
Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated from difluoromethyl sulfone or other precursors under basic conditions.
Radical Difluoromethylation: Utilizing radical initiators and difluoromethylating reagents to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-fluorobenzoic acid may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility.
化学反应分析
Types of Reactions
2-(Difluoromethyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols or aldehydes.
Coupling Reactions: The aromatic ring can engage in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes.
Coupling: Palladium catalysts, boronic acids, and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
作用机制
The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing for better bioavailability and prolonged activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)-5-fluorobenzoic acid: Contains an additional fluorine atom in the trifluoromethyl group, which can further enhance its chemical stability and biological activity.
2-(Difluoromethyl)-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and properties.
2-(Difluoromethyl)-3-fluorobenzoic acid: Another positional isomer with distinct chemical behavior.
Uniqueness
2-(Difluoromethyl)-5-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(difluoromethyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMPSVUWZRJPIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
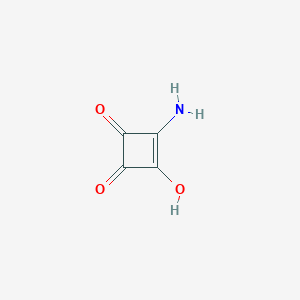
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392548.png)
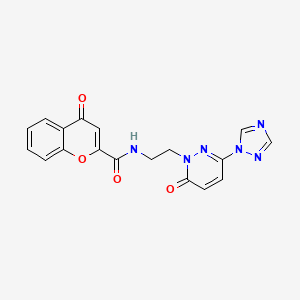
![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2392551.png)
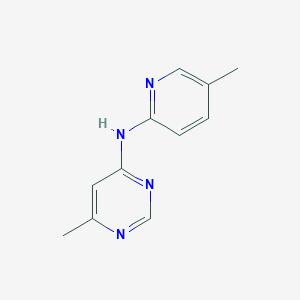
![8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392554.png)
![benzyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392555.png)
![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2392557.png)

![N-(4-chloro-2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2392560.png)
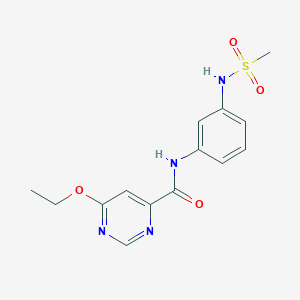
![{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate](/img/structure/B2392564.png)
![methyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392566.png)
